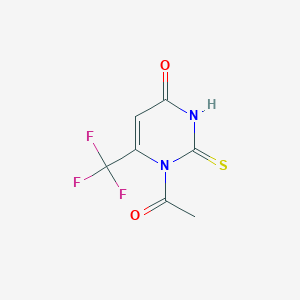![molecular formula C13H15NO3S B12926724 [1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
[1,1'-Biphenyl]-2-amine methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-amine methanesulfonate: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amine group attached to the biphenyl structure, which is further modified by the addition of a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-amine methanesulfonate typically involves the reaction of [1,1’-Biphenyl]-2-amine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{[1,1’-Biphenyl]-2-amine} + \text{Methanesulfonic acid} \rightarrow \text{[1,1’-Biphenyl]-2-amine methanesulfonate} ]
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-amine methanesulfonate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-amine methanesulfonate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the biphenyl structure.
Substitution: Substitution reactions involving the amine group or the methanesulfonate group can lead to the formation of a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-2-amine methanesulfonate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: It can be used to investigate the activity of enzymes such as carbonic anhydrase .
Medicine: In medicine, [1,1’-Biphenyl]-2-amine methanesulfonate is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or pathways.
Industry: Industrially, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in different manufacturing processes.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-amine methanesulfonate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Biphenyl]-2-amine
- Methanesulfonic acid
- [1,1’-Biphenyl]-4-amine methanesulfonate
Comparison: Compared to [1,1’-Biphenyl]-2-amine, the methanesulfonate derivative exhibits enhanced solubility and reactivity. This makes it more suitable for certain applications, particularly in aqueous environments. The presence of the methanesulfonate group also imparts unique chemical properties that differentiate it from other biphenyl derivatives.
Eigenschaften
Molekularformel |
C13H15NO3S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
methanesulfonic acid;2-phenylaniline |
InChI |
InChI=1S/C12H11N.CH4O3S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4/h1-9H,13H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
NONLYMJHKGQHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


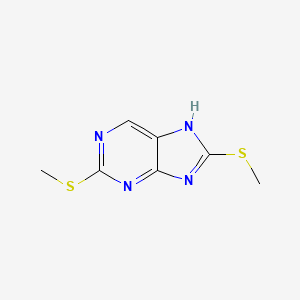
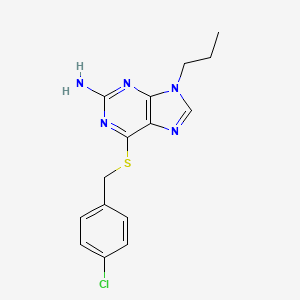

![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
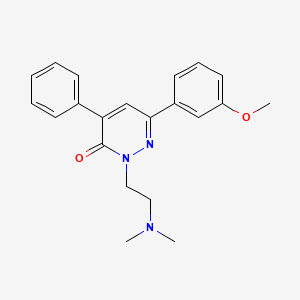
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)

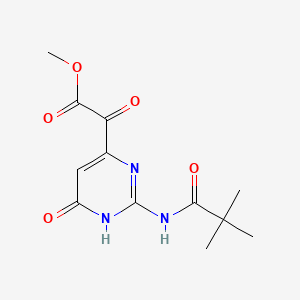
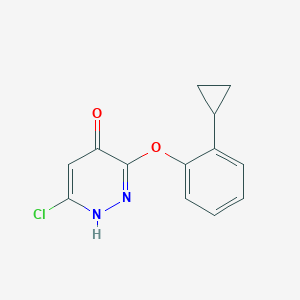
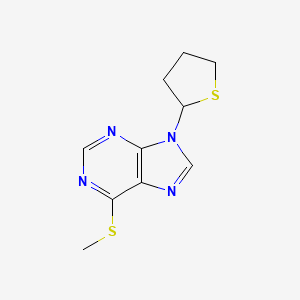
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)
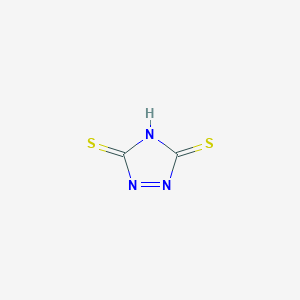
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
